molecular formula C13H21NO4 B1380574 tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate CAS No. 1417551-42-8

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Cat. No. B1380574
CAS RN: 1417551-42-8
M. Wt: 255.31 g/mol
InChI Key: FYKMPFXSXYJVDT-UHFFFAOYSA-N
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Description

“tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate” is a chemical compound with the CAS number 1417551-42-8 . It has a molecular weight of 255.31 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h8H,4-7,9H2,1-3H3,(H,14,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound is solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . Unfortunately, other specific physical and chemical properties like density, melting point, and boiling point were not found in the available sources.

Scientific Research Applications

Acid-Catalyzed Rearrangement and Synthesis

Ethyl and tert-butyl azidoformate were added to 7-oxabicyclo[2.2.1]hept-5-en-2-one dimethyl and dibenzyl acetals, leading to the synthesis of various regioisomeric triazolines. Upon UV irradiation, these gave rise to aziridines, which, under the influence of protic acids, rearranged into protected amines. This process was utilized for the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose derivatives, showcasing a method for generating complex aminosugars from simpler bicyclic compounds (Nativi, Reymond, & Vogel, 1989).

Molecular Structure Characterization

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through synthesis from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. Characterization was achieved using 1H NMR spectroscopy and high-resolution mass spectrometry, followed by single crystal X-ray diffraction analysis. This compound's structure, including a lactone moiety and a piperidine ring, provides insights into the synthesis of cyclic amino acid esters (Moriguchi et al., 2014).

Catalytic Asymmetric Synthesis

A novel method for the catalytic asymmetric synthesis of natural products featuring an 8-oxabicyclo[3.2.1]octane ring system was developed. This method involves the reaction of a six-membered cyclic formyl-carbonyl ylide with phenylacetylene derivatives, catalyzed by dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], leading to cycloadducts with up to 97% ee. This approach represents a significant advance in the enantioselective synthesis of compounds containing the bicyclo[3.2.1]octane ring system (Shimada et al., 2010).

Isomorphous Crystal Structures

tert-Butyl carbamate derivatives were studied for their isomorphous crystal structures, showcasing how molecules link via bifurcated hydrogen and halogen bonds involving the same carbonyl group. This research provides a foundation for understanding the structural behaviors of carbamate derivatives in crystal engineering and design (Baillargeon et al., 2017).

Synthesis of Chiral Compounds

Chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized without chiral catalysts or enzymes and characterized through 1H NMR spectroscopy and high-resolution mass spectrometry. The crystal structure analysis confirmed its orthorhombic space group and noncentrosymmetric, chiral nature, contributing to the field of chiral cyclic amino acid esters synthesis (Moriguchi et al., 2014).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 . Precautionary statements include P261, P280, P304, P305, P338, P340, P351 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-(1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h8H,4-7,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKMPFXSXYJVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132255
Record name Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

CAS RN

1417551-42-8
Record name Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417551-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 2
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 3
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 4
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 5
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 6
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

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